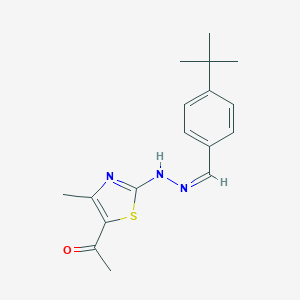![molecular formula C16H13BrN4O2 B254623 N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide, also known as BRD0705, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising results in various preclinical studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide involves the inhibition of a specific protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in cancer cell proliferation and survival. By inhibiting BRD4, N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide can induce cell death in cancer cells and prevent their growth and migration.
Biochemical and Physiological Effects:
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been found to exhibit several biochemical and physiological effects in preclinical studies. This compound has been shown to induce apoptosis, inhibit cell growth, and prevent cell migration in cancer cells. Additionally, N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has also been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide in lab experiments is its potent anti-tumor activity. This compound has been found to exhibit promising results in various preclinical studies, making it a potential candidate for further development as a cancer therapeutic. However, the synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide is a complex process that requires expertise in organic chemistry. Additionally, the availability of this compound may be limited, which could pose a challenge for researchers who wish to study its effects.
Direcciones Futuras
There are several future directions that can be explored in the study of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to determine the efficacy and safety of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide in vivo. Another potential direction is the development of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide as a therapeutic for other diseases, such as inflammatory disorders and neurological conditions.
Conclusion:
In conclusion, N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide, also known as N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide, is a chemical compound that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer research. This compound exhibits potent anti-tumor activity by inhibiting the protein BRD4, which plays a critical role in cancer cell proliferation and survival. Although the synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide is complex, further research in this area could lead to the development of a new cancer therapeutic.
Métodos De Síntesis
The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 3-bromoanisole, which is subjected to a series of reactions to produce the final product. The detailed synthesis method of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been published in scientific literature and can be accessed by interested researchers.
Aplicaciones Científicas De Investigación
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer research. In preclinical studies, this compound has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been shown to induce cell death in cancer cells by activating the apoptotic pathway. Additionally, this compound has also been found to inhibit the growth and migration of cancer cells.
Propiedades
Nombre del producto |
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide |
|---|---|
Fórmula molecular |
C16H13BrN4O2 |
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H13BrN4O2/c17-10-4-3-5-11(8-10)23-9-14(22)20-21-16-13-7-2-1-6-12(13)15(18)19-16/h1-8H,9H2,(H,20,22)(H2,18,19,21) |
Clave InChI |
IBRDEEDEEULMFR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C\2C(=C1)C(=N/C2=N/NC(=O)COC3=CC(=CC=C3)Br)N |
SMILES |
C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC(=CC=C3)Br)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC(=CC=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)


![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)


![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)

![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)